[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings substituted with methyl and propyl groups, connected by a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole and 3-methyl-1-propyl-1H-pyrazole with a suitable methylene donor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process would typically involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole rings, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic applications. They are being investigated as potential candidates for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in material science .
Mechanism of Action
The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-amino-pyrazole: A similar compound with an amino group instead of a methylene bridge.
3,5-Dimethyl-1H-pyrazole: Lacks the methylene bridge and propyl group, making it less complex.
1-Propyl-3-methyl-1H-pyrazole: Similar structure but without the second pyrazole ring.
Uniqueness
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole rings connected by a methylene bridge. This structure provides it with distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(3-methyl-1-propylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C14H23N5/c1-5-6-19-10-13(12(3)17-19)8-15-9-14-11(2)7-16-18(14)4/h7,10,15H,5-6,8-9H2,1-4H3 |
InChI Key |
MQPUYIMHAQZNHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=C(C=NN2C)C |
Origin of Product |
United States |
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